1-Bromopropane-1,1,3,3,3-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

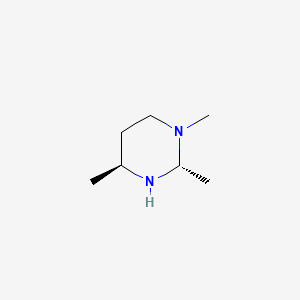

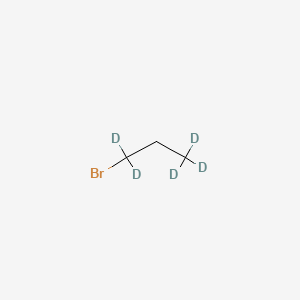

1-Bromopropane-1,1,3,3,3-d5, also known as Propyl bromide-1,1,3,3,3-d5, is a derivative of 1-bromopropane . It is a colorless liquid with a sweet smell . The molecular formula is CD3CH2CD2Br .

Synthesis Analysis

1-Bromopropane can be synthesized by reacting n-propyl alcohol (n-propanol) with excess hydrobromic acid. Water formed as a by-product is quickly removed from the resulting crude product before purification to give the final product .

Molecular Structure Analysis

The linear formula of this compound is CD3CH2CD2Br . For more detailed structural information, you may refer to resources such as the NIST Chemistry WebBook or PubChem .

Physical And Chemical Properties Analysis

This compound has a boiling point of 71 °C and a melting point of -110 °C. It has a density of 1.354 g/mL at 25 °C . The molecular weight is 128.02 .

Applications De Recherche Scientifique

Dermal Absorption and Toxicity

1-BP's dermal absorption characteristics were explored through studies on human epidermal penetration. The findings indicate that 1-BP can penetrate the skin under various exposure scenarios, such as neat application and saturated aqueous solution. The absorption potential is dependent on the type and duration of exposure, with significant losses due to evaporation. Although 1-BP has been shown to be cytotoxic, it is not corrosive to human skin, suggesting specific safety measures could mitigate its risks in industrial settings (Frasch, Dotson, & Barbero, 2011).

Neurotoxic Effects

The neurotoxic effects of 1-BP have been documented in both human and animal models, highlighting its potential to cause significant health issues. Studies on rats exposed to varying concentrations of 1-BP revealed dose-dependent decreases in specific markers of neuronal health and function, such as neurospecific gamma-enolase and creatine kinase activity. Histopathological examination confirmed the neurotoxic potential of 1-BP, demonstrating swelling of preterminal axons and degeneration of myelin in peripheral nerves (Wang et al., 2002).

Reproductive Toxicity

Exposure to 1-BP has also been associated with reproductive toxicity. Research involving female rats exposed to this compound demonstrated a dose-dependent impact on ovarian function, disrupting the follicular growth process and leading to irregular estrous cycles. These findings underscore the potential reproductive health risks posed by 1-BP exposure in occupational settings (Yamada et al., 2003).

Immunotoxic Effects

Further studies have explored the immunotoxic effects of 1-BP, with findings indicating that inhalation exposure can suppress the immune response in animals. Specifically, exposure to 1-BP resulted in significant decreases in the spleen immunoglobulin M response to sheep red blood cells in mice and rats, suggesting that 1-BP exposure may impair humoral immune function (Anderson et al., 2010).

Safety and Hazards

1-Bromopropane-1,1,3,3,3-d5 is a highly flammable liquid. It may cause skin and eye irritation, respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure .

Mécanisme D'action

Target of Action

1-Bromopropane-1,1,3,3,3-d5 is a deuterated compound that is primarily used as an internal standard

Mode of Action

It’s known that deuterated compounds like this one are often used in scientific research to study the structure, reaction mechanism, and reaction kinetics of compounds .

Biochemical Pathways

It’s worth noting that stable isotope labeling, a common use of deuterated compounds, allows researchers to study metabolic pathways in vivo in a safe manner .

Pharmacokinetics

The compound has a boiling point of 71°c and a density of 1354 g/mL at 25°C , which may influence its pharmacokinetic properties.

Result of Action

As an internal standard, it’s primarily used for comparative purposes in scientific research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature and pH could potentially affect its stability and reactivity. For instance, it has a boiling point of 71°C , suggesting that high temperatures could lead to its evaporation. Furthermore, its stability in air and water is influenced by the concentration of hydroxyl radicals and pH, respectively .

Analyse Biochimique

Biochemical Properties

1-Bromopropane-1,1,3,3,3-d5 plays a significant role in biochemical reactions due to its unique isotopic labeling. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic pathways and reaction mechanisms. The deuterium atoms in this compound provide a distinct mass shift, allowing researchers to trace the compound’s behavior in complex biological systems. This compound is particularly useful in studying enzyme kinetics and protein-ligand interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of specific cell types, such as hepatocytes and neurons. The compound’s impact on cell signaling pathways can lead to alterations in gene expression, affecting cellular metabolism and overall cell function. Studies have shown that this compound can induce oxidative stress and disrupt mitochondrial function, leading to changes in cellular energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or activating their function. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. The deuterium atoms in the compound provide a unique mass signature, allowing researchers to study these interactions in detail using advanced analytical techniques .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can induce toxicity, leading to liver and kidney damage, as well as neurological effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in the system. The deuterium labeling in this compound allows researchers to trace its metabolic fate and study the dynamics of these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can interact with various intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary based on the experimental conditions and the specific cell types involved .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, this compound can accumulate in mitochondria, affecting mitochondrial function and energy production. The subcellular localization of the compound can provide insights into its role in various cellular processes and its potential therapeutic applications .

Propriétés

IUPAC Name |

1-bromo-1,1,3,3,3-pentadeuteriopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![spiro[isobenzofuran-1(3H),5-methyl-2'-tetrahydrofuran]-3-one](/img/structure/B575410.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)

![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)